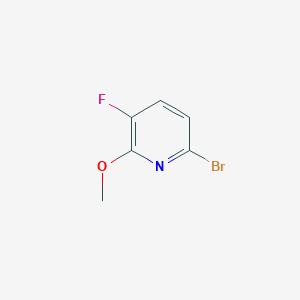
6-Bromo-3-fluoro-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 6, 3, and 2 are replaced by bromine, fluorine, and methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-methoxypyridine typically involves multiple steps starting from 3-aminopyridine. The process includes bromination, nucleophilic substitution, and diazotization reactions . The bromination of 3-aminopyridine yields 6-bromo-2-methoxyl-3-aminopyridine, which is then subjected to nucleophilic substitution to introduce the methoxy group. Finally, a diazotization reaction is performed to replace the amino group with a fluorine atom .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to enhance yield and efficiency. The bromination step is carefully controlled to avoid over-bromination, and the use of optimized solvents and catalysts can significantly improve the overall yield, reaching up to 90.1% .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles that can replace the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce different methoxy and fluoro derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied.
Comparación Con Compuestos Similares
3-Fluoro-2-methoxypyridine: This compound is similar but lacks the bromine atom at position 6.
6-Bromo-2-fluoro-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 6-Bromo-3-fluoro-2-methoxypyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents makes it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H5BrFNO |
|---|---|
Peso molecular |
206.01 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |
Clave InChI |
IYWPAMSZIXJNPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)






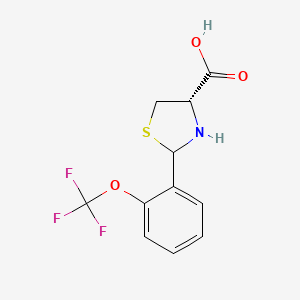
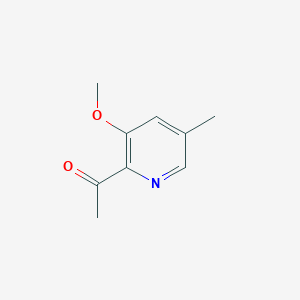
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
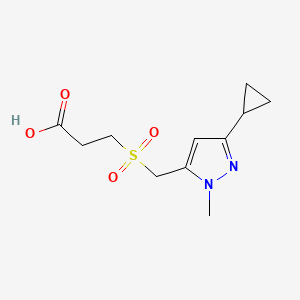

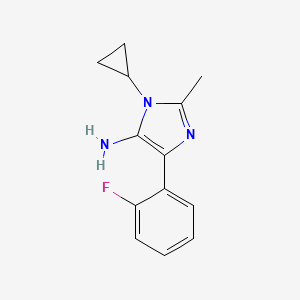
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
